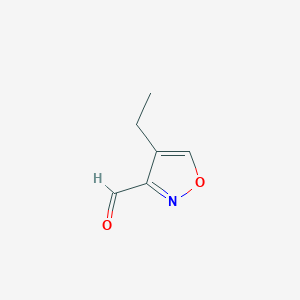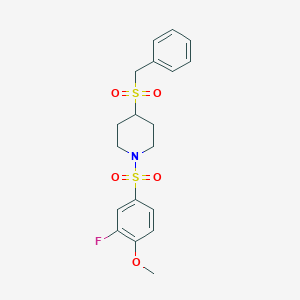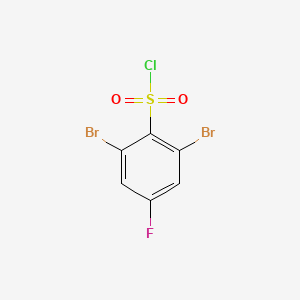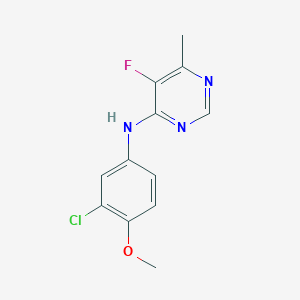![molecular formula C20H17N3O3S B3012195 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892857-73-7](/img/structure/B3012195.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a multifaceted molecule that may be related to various synthesized benzamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural analyses of similar compounds can offer insights into its characteristics.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including condensation, cyclization, and oxidation processes. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives described in paper involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This process is followed by oxidation using copper(II) chloride, leading to the formation of cyclic thiadiazolo-pyridine benzamide derivatives. Similarly, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems in paper is achieved through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. These methods suggest that the synthesis of the compound may also involve such condensation and cyclization steps.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as IR, (1)H NMR, and (13)C NMR, as well as X-ray single-crystal diffraction . These techniques allow for the determination of atom positions, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of various functional groups and the overall molecular structure. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the copper(II) complexes of the synthesized thiadiazolo-pyridine benzamide derivatives exhibit significant cytotoxicity against certain cancer cell lines . This suggests that the compound may also participate in biological interactions that could be explored for therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not directly discuss the properties of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, the properties of similar compounds can be inferred. For instance, the stability of the copper(II) complexes mentioned in paper is attributed to the planar geometry around the central ion, which could be a factor in the stability of the compound as well.
科学的研究の応用
Anticancer Activity
- A study by (Ravinaik et al., 2021) explored substituted benzamides for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives showed higher anticancer activities compared to the reference drug etoposide.
Stearoyl-CoA Desaturase-1 Inhibitors
- Research by (Uto et al., 2009) highlighted the effectiveness of certain benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), showing potential for metabolic regulation.
Tuberculosis Treatment
- A study by (Jeankumar et al., 2013) on thiazole-aminopiperidine hybrid analogs revealed promising compounds for treating tuberculosis, with one compound showing significant activity against Mycobacterium tuberculosis.
Fluorescence Properties and Anticancer Activity
- (Vellaiswamy & Ramaswamy, 2017) synthesized Co(II) complexes of similar compounds, studying their fluorescence properties and anticancer activity against the human breast cancer cell line MCF 7.
Antifungal Agents
- Research by (Narayana et al., 2004) involved synthesizing derivatives as potential antifungal agents, highlighting their effectiveness against various fungal strains.
Novel Optical Properties
- A study by (Soyleyici et al., 2013) synthesized a new type of pyrrole derivative, revealing its improved stability and optical properties, potentially beneficial for various applications.
Monoclonal Antibody Production
- (Aki et al., 2021) discovered a compound that improves monoclonal antibody production in Chinese hamster ovary cell cultures, with implications for medication supply and cost reduction.
Hybrid Anticonvulsants
- (Kamiński et al., 2015) synthesized a library of compounds as potential new hybrid anticonvulsant agents, joining fragments of known antiepileptic drugs.
Antimicrobial Agents
- In a study by (Bikobo et al., 2017), derivatives showed potent antimicrobial activity against various pathogenic strains, outperforming reference drugs in some cases.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-12-4-3-5-15-18(12)21-20(27-15)22-19(26)13-6-8-14(9-7-13)23-16(24)10-11-17(23)25/h3-9H,2,10-11H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCDOFVCGFOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)
![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)



![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)